molecular formula C5H10O4 B12406711 Thyminose-13C-1

Thyminose-13C-1

Cat. No.: B12406711
M. Wt: 135.12 g/mol
InChI Key: ASJSAQIRZKANQN-WALQMEISSA-N
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Description

Thyminose-13C-1, also known as Deoxyribose-13C-1, is a compound labeled with the stable isotope carbon-13. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 labeling is used primarily for research purposes, allowing scientists to trace and study metabolic pathways and biochemical processes with greater precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thyminose-13C-1 involves the incorporation of the carbon-13 isotope into the thyminose molecule. This can be achieved through various synthetic routes, often involving the use of carbon-13 labeled precursors. One common method is the chemical synthesis starting from carbon-13 labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Thyminose-13C-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbon-13 labeled acids, while reduction can produce carbon-13 labeled alcohols .

Scientific Research Applications

Thyminose-13C-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thyminose-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thyminose-13C-1 is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in tracing and studying metabolic pathways. Its use as an endogenous metabolite tracer sets it apart from other labeled compounds, making it particularly valuable in research focused on understanding natural biochemical processes .

Properties

Molecular Formula

C5H10O4

Molecular Weight

135.12 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxy(213C)pentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1

InChI Key

ASJSAQIRZKANQN-WALQMEISSA-N

Isomeric SMILES

C([C@H]([C@H]([13CH2]C=O)O)O)O

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

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